molecular formula C23H20N2O4 B061360 Fmoc-2-D-Pal-OH CAS No. 185379-39-9

Fmoc-2-D-Pal-OH

Cat. No.: B061360
CAS No.: 185379-39-9
M. Wt: 388.4 g/mol
InChI Key: DXIVJCDZOMUITR-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a propanoic acid moiety. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

Fmoc-2-D-Pal-OH plays a role in biochemical reactions, particularly as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Cellular Effects

In the cellular context, this compound has been found to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . These effects highlight the compound’s potential impact on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines. The Fmoc group is introduced by reacting the amine with Fmoc-Cl, and it is rapidly removed by base . This process prevents the amine from reacting with the substrate, thereby influencing the overall biochemical reaction .

Temporal Effects in Laboratory Settings

It is known that the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Metabolic Pathways

Given its role as a protecting group for amines, it is likely to be involved in pathways related to amine metabolism .

Subcellular Localization

One study suggests that a fusion protein of this compound and green fluorescent protein was specifically localized in the plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Formation of the Propanoic Acid Moiety: This can be achieved through various methods, including the use of Grignard reagents or other carboxylation reactions.

    Pyridine Ring Introduction: The pyridine ring can be introduced through nucleophilic substitution or other aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-throughput purification methods such as HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring and the Fmoc group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could lead to deprotected amines.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Could be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thienyl)propanoic acid: Contains a thiophene ring instead of a pyridine ring.

Uniqueness

The presence of the pyridine ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid provides unique electronic properties and potential for specific interactions in biological systems, distinguishing it from similar compounds with different aromatic rings.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIVJCDZOMUITR-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.